molecular formula C8H12ClN3O4S B1372064 N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1209994-16-0

N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B1372064
CAS No.: 1209994-16-0
M. Wt: 281.72 g/mol
InChI Key: YDKQNKONJGPPBT-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound supplied for research and development purposes. It is a solid at room temperature and belongs to the class of organic compounds known as benzenesulfonamides . The parent structure of this compound is recognized as a carbonic anhydrase inhibitor, showing activity against several human carbonic anhydrase isoforms, including CA-II, which is involved in critical biological processes like bone resorption, osteoclast differentiation, and pH regulation . This mechanism of action makes related sulfonamide compounds a point of interest in various medicinal chemistry and pharmacological studies . The compound is offered in various packaging options and is intended for use by qualified researchers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-(2-aminoethyl)-4-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKQNKONJGPPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209994-16-0
Record name N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves the nitration of benzene sulfonamide followed by the introduction of the aminoethyl group. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and subsequent amination processes.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various oxidation reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with various biomolecules.

Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the nitrobenzene and sulfonamide groups can participate in various electrostatic interactions, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents on Benzene Ring Molecular Weight (g/mol) Key Functional Groups
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide HCl C₈H₁₀ClN₃O₄S* -NO₂ (para) ~304.7 (theoretical) Sulfonamide, nitro, ethylamine
N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide HCl C₇H₄N₂O₂S₂ -F (ortho and para) 278.3 Sulfonamide, fluoride, ethylamine
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide HCl C₈H₁₀ClFN₂O₂S -Cl (para), -F (ortho) 296.7 Sulfonamide, chloride, fluoride

*Calculated based on molecular formula.

Key Observations:
  • Halogen substituents (Cl, F) offer steric and electronic modulation but lack the strong electron-withdrawing nature of -NO₂ .
  • Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, critical for biological applications.

Analytical and Purity Data

Analytical methods for characterizing related compounds include:

Table 2: Analytical Profiles of Analogous Compounds
Compound Name Purity Key Analytical Methods (NMR, MS, HPLC) Reference
N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide HCl 95% ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons)
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide HCl Not reported FT-IR (S=O stretch at 1150 cm⁻¹), ESI-MS ([M+H]+ at m/z 297)
  • NMR Spectroscopy : Aromatic protons in halogenated analogs typically resonate at δ 7.0–8.2 ppm, whereas nitro-substituted derivatives may exhibit downfield shifts due to electron withdrawal .
  • Mass Spectrometry : ESI-MS data for the chloro-fluoro analog ([M+H]+ at m/z 297) aligns with its molecular weight, confirming structural integrity .

Implications for Research and Development

  • Reactivity: The nitro group in the target compound may render it more susceptible to reduction reactions compared to halogenated analogs, offering pathways for derivatization (e.g., conversion to amino groups).
  • Biological Activity : Sulfonamides with electron-withdrawing groups often exhibit enhanced antimicrobial or enzyme inhibitory activity, warranting further pharmacological screening .

Biological Activity

N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, exhibits notable biological activities, primarily due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10_{10}H12_{12}N2_{2}O4_{4}S and a molecular weight of 281.72 g/mol. Its structure includes:

  • Aminoethyl group : Contributes to hydrogen bonding capabilities.
  • Nitro group : Enhances reactivity and potential for generating reactive intermediates.
  • Sulfonamide moiety : Known for antibacterial properties through inhibition of folate synthesis.

The biological activity of this compound is attributed to its ability to form stable complexes with biomolecules, which can inhibit enzymatic functions or modulate receptor activities. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the aminoethyl group facilitates binding through hydrogen bonds and ionic interactions.

1. Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Sulfonamides are known to interfere with bacterial folate synthesis, which is essential for nucleic acid production. This compound may serve as a lead structure for developing new antimicrobial agents .

2. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, including human carbonic anhydrases (hCAs). Inhibition constants (Ki_i) for hCA I have been reported in the range of 49 nM to >10,000 nM, suggesting varying potency depending on structural modifications . This inhibition can have therapeutic implications for conditions such as glaucoma and cancer.

3. Anticancer Properties

The nitro group in the compound is associated with anticancer activity due to its ability to generate reactive oxygen species upon reduction. The compound has shown promise in preclinical studies for inducing cell death in cancer cells through mechanisms distinct from traditional chemotherapeutics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited hCA IX and XII, which are implicated in tumor progression and metastasis. These findings suggest potential applications in hypoxia-induced cancers .
  • Antimicrobial Testing : Laboratory tests indicated that this compound exhibited significant antibacterial activity against various strains, reinforcing its potential use in developing new antibiotics.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamideContains a chlorophenyl groupDifferent antibacterial profile
N-(2-Aminobenzyl)-4-nitrobenzenesulfonamideLarger aminobenzyl side chainPotentially altered pharmacokinetics
N-(2-Aminoethyl)-N-benzyl-4-nitrobenzenesulfonamideIncreased steric hindranceMay alter binding properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
Reactant of Route 2
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N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride

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